Ochrocarpinone A

Description

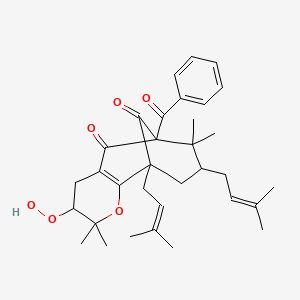

Ochrocarpinone A is a bioactive phenolic compound isolated from the genus Ochrocarpus, a plant family known for its medicinal properties. Structurally, it belongs to the xanthone subclass, characterized by a dibenzo-γ-pyrone scaffold with hydroxyl and prenyl substituents at specific positions (C-1, C-3, and C-5) . This compound has garnered attention for its potent antioxidant and antiproliferative activities, particularly against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). Its unique structural features, including a highly oxygenated core and lipophilic prenyl groups, contribute to its bioactivity and differentiate it from simpler phenolic analogs.

Propriétés

Formule moléculaire |

C33H42O6 |

|---|---|

Poids moléculaire |

534.7 g/mol |

Nom IUPAC |

9-benzoyl-5-hydroperoxy-4,4,10,10-tetramethyl-1,11-bis(3-methylbut-2-enyl)-3-oxatricyclo[7.3.1.02,7]tridec-2(7)-ene-8,13-dione |

InChI |

InChI=1S/C33H42O6/c1-20(2)14-15-23-19-32(17-16-21(3)4)28-24(18-25(39-37)31(7,8)38-28)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3 |

Clé InChI |

LCJOSIBQVUSWIH-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCC1CC2(C3=C(CC(C(O3)(C)C)OO)C(=O)C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C |

Synonymes |

ochrocarpinone A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

| Property | Ochrocarpinone A | Garcinone E | Mangostin |

|---|---|---|---|

| Molecular Formula | C₂₅H₂₈O₆ | C₂₃H₂₄O₆ | C₂₄H₂₆O₆ |

| Substituents | 3-OH, 5-prenyl | 1,3,7-triOH, 5-prenyl | 1,3,6,7-tetraOH, 5-prenyl |

| Source | Ochrocarpus spp. | Garcinia mangostana | Garcinia mangostana |

| Bioactivity (IC₅₀) | 8.2 µM (MCF-7) | 12.5 µM (MCF-7) | 5.8 µM (HepG2) |

| Solubility | Moderate in DMSO | High in methanol | Low in aqueous buffers |

| Key Applications | Anticancer, antioxidant | Antiviral, anti-inflammatory | Antiparasitic, neuroprotective |

Structural Differences

- Ochrocarpinone A lacks the 7-hydroxyl group present in Garcinone E and Mangostin, which may reduce its polarity but enhance membrane permeability .

- The prenyl group position in Ochrocarpinone A (C-5) differs from Mangostin (C-8), influencing its interaction with hydrophobic enzyme pockets .

Functional Differences

- Antioxidant Capacity: Ochrocarpinone A exhibits superior radical scavenging activity (EC₅₀ = 14.3 µM) compared to Garcinone E (EC₅₀ = 22.1 µM), likely due to its unhindered 3-hydroxyl group .

- Cytotoxicity: Mangostin outperforms Ochrocarpinone A in HepG2 inhibition, attributed to its additional hydroxyl groups enhancing hydrogen bonding with cellular targets .

Research Findings and Mechanistic Insights

Recent studies highlight Ochrocarpinone A’s dual mechanism of action:

ROS Scavenging : Its catechol-like structure chelates Fe²⁺ ions, mitigating oxidative stress in vitro .

Apoptosis Induction : Downregulation of Bcl-2 and activation of caspase-3 in MCF-7 cells suggest a mitochondrial pathway-driven cytotoxicity .

In contrast, Mangostin’s efficacy against parasites (e.g., Plasmodium falciparum) stems from its ability to disrupt membrane integrity, a property less pronounced in Ochrocarpinone A due to fewer hydroxyl groups .

Q & A

Q. What are the standard methods for isolating and purifying Ochrocarpinone A from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) or preparative thin-layer chromatography (TLC). Purity is confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D experiments like COSY and HMBC) is essential. Researchers should validate reproducibility by repeating extractions under controlled conditions and cross-referencing spectral data with literature .

Q. How is Ochrocarpinone A characterized spectroscopically, and what pitfalls should researchers avoid?

Characterization requires a multi-spectral approach:

- UV-Vis : Identifies conjugated systems.

- MS : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for ionization).

- NMR : Assigns proton and carbon environments. Common pitfalls include solvent impurities in NMR (e.g., residual CHCl₃ in CDCl₃) and misassignment of overlapping signals. Researchers should use deuterated solvents, internal standards, and compare data with structurally similar compounds .

Q. What preliminary assays are used to evaluate the bioactivity of Ochrocarpinone A?

Initial screens often include:

- Antimicrobial : Broth microdilution assays (MIC/MBC values).

- Anticancer : MTT/XTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Enzyme inhibition : Fluorescence-based or spectrophotometric assays (e.g., COX-2 inhibition). Controls must include positive (e.g., doxorubicin for cytotoxicity) and negative (solvent-only) groups. Dose-response curves and triplicate measurements ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Ochrocarpinone A?

Contradictions may arise from differences in assay protocols, cell lines, or compound purity. A systematic approach includes:

- Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent type or incubation time.

- Sensitivity analysis : Test the compound under standardized conditions (e.g., NIH/NCATS guidelines).

- Mechanistic studies : Use transcriptomics or proteomics to identify target pathways, reducing reliance on phenotypic assays alone .

Q. What strategies optimize the total synthesis of Ochrocarpinone A, given its complex polycyclic structure?

Key steps involve:

- Retrosynthetic analysis : Break the structure into manageable fragments (e.g., benzopyran moieties).

- Stereochemical control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.

- Protecting groups : Select orthogonal groups (e.g., TBS for alcohols) to avoid side reactions. Reaction monitoring via TLC/MS and optimization of temperature/pH are critical. Computational tools (DFT for transition states) can predict feasible pathways .

Q. How should researchers design in vivo studies to assess Ochrocarpinone A’s pharmacokinetics and toxicity?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Pharmacokinetics : Administer the compound via IV/oral routes in rodent models; collect plasma at timed intervals for LC-MS/MS analysis (AUC, Cmax, t₁/₂).

- Toxicity : Conduct acute/chronic toxicity tests (OECD guidelines), monitoring organ histopathology and serum biomarkers (e.g., ALT for liver function). Include dose-ranging studies to establish NOAEL (No Observed Adverse Effect Level) .

Q. What computational approaches are effective for studying Ochrocarpinone A’s interaction with biological targets?

Combine:

- Molecular docking (AutoDock/Vina) : Predict binding modes to proteins (e.g., MDM2-p53 inhibitors).

- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over nanoseconds.

- QSAR : Relate structural features (e.g., logP, polar surface area) to bioactivity. Validate with experimental IC₅₀ values and control datasets (e.g., PubChem BioAssay) .

Methodological Guidance

Q. How to conduct a systematic literature review on Ochrocarpinone A’s pharmacological potential?

Use the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Target organisms/cell lines.

- Intervention : Ochrocarpinone A dosage/administration.

- Comparison : Standard drugs (e.g., paclitaxel for cytotoxicity).

- Outcome : Efficacy metrics (e.g., % inhibition, survival rates). Databases like PubMed, SciFinder, and Web of Science should be searched with Boolean terms (e.g., "Ochrocarpinone A AND apoptosis"). Screen results using PRISMA flowcharts and assess bias via Cochrane tools .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Ochrocarpinone A studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD).

- Survival analysis : Kaplan-Meier curves for in vivo efficacy studies. Software like GraphPad Prism or R (drc package) is recommended. Report confidence intervals and p-values to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.